molecular formula C10H12ClNO B126552 2-Chloro-N-(2,4-dimethylphenyl)acetamide CAS No. 39106-10-0

2-Chloro-N-(2,4-dimethylphenyl)acetamide

Cat. No. B126552
CAS RN: 39106-10-0
M. Wt: 197.66 g/mol
InChI Key: MZTGUDQVUJJYCK-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-dimethylphenyl)acetamide is a chemical compound with the CAS Number: 39106-10-0 . It has a molecular weight of 197.66 . The IUPAC name for this compound is 2-chloro-N-(2,4-dimethylphenyl)acetamide .


Molecular Structure Analysis

The InChI code for 2-Chloro-N-(2,4-dimethylphenyl)acetamide is 1S/C10H12ClNO/c1-7-3-4-9 (8 (2)5-7)12-10 (13)6-11/h3-5H,6H2,1-2H3, (H,12,13) and the InChI key is MZTGUDQVUJJYCK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-N-(2,4-dimethylphenyl)acetamide is a solid at room temperature .

Scientific Research Applications

  • Herbicide Application : Chloroacetamides like 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) acetamide are used as herbicides to control annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989).

  • Chemical Hydrolysis : Studies on the hydrolysis of 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)-acetamide indicate different outcomes based on whether the hydrolysis is acid or base-catalyzed (Rouchaud et al., 2010).

  • Crystallography and Structural Analysis : Several studies focus on the crystal structure and molecular conformation of 2-chloro-N-(2,6-dimethylphenyl)acetamide and its derivatives, highlighting its potential in developing new compounds with specific properties (Ding et al., 2006); (Gowda et al., 2007); (Gowda et al., 2009).

  • Powder Diffraction in Potential Pesticides : Powder diffraction data of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which include 2-chloro-N-(2,6-dimethylphenyl)acetamide, are studied for their potential as pesticides (Olszewska et al., 2011).

  • Dye Intermediate Market Analysis : Research on dye intermediates has included the characterization of compounds like 2-chloro-N-(2,6-dimethylphenyl)acetamide, further elucidating its role in chemical manufacturing (Drabina et al., 2009).

  • Solvatochromic Effects and Theoretical Investigations : Studies on 2-chloro-N-(2,4-dinitrophenyl) acetamide have explored its intramolecular and intermolecular interactions, as well as its solvatochromic effects in various solvents (Jansukra et al., 2021).

Safety And Hazards

The safety information for 2-Chloro-N-(2,4-dimethylphenyl)acetamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-chloro-N-(2,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-3-4-9(8(2)5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTGUDQVUJJYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068157
Record name Acetamide, 2-chloro-N-(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-N-(2,4-dimethylphenyl)acetamide

CAS RN

39106-10-0
Record name 2-Chloro-N-(2,4-dimethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39106-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(2,4-dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039106100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-(2,4-dimethylphenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, 2-chloro-N-(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,4-dimethylphenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound, C10H12ClNO, is syn to the ortho methyl group, similar to that observed with respect to the meta methyl group in 2-chloro-N-(3-methylphenyl) acetamide and the ortho-chloro group in 2-chloro-N-(2-chlorophenyl) acetamide. The geometric parameters are similar to those of other acetanilides. The molecules are linked into chains through intermolecular N—H⋯ O hydrogen bonds.
Number of citations: 5 scripts.iucr.org
BT Gowda, S Foro, H Terao, H Fuess - … Crystallographica Section E …, 2009 - scripts.iucr.org
The conformation of the C= O bond in the structure of the title compound, C10H12ClNO, is anti to the N—H bond and to the methylene H atoms in the side chain in both the independent molecules comprising the asymmetric unit. However, the conformation of the N—H bond is syn to the meta-methyl substituent in the aromatic ring of one of the molecules and anti in the other molecule. The two independent molecules are linked through intermolecular N—H⋯ O hydrogen bonding into chains parallel to the b axis.
Number of citations: 11 scripts.iucr.org

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